2-Butyltetrahydrofuran
Overview
Description
2-Butyltetrahydrofuran is an organic compound with the molecular formula C8H16O. It is a type of tetrahydrofuran derivative, characterized by the presence of a butyl group attached to the second carbon of the tetrahydrofuran ring.
Scientific Research Applications
2-Butyltetrahydrofuran has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is being investigated as a biofuel due to its favorable combustion properties and renewable origin
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
2-Butyltetrahydrofuran can be synthesized through various methods. One notable method involves the continuous flow hydrogenation and deoxygenation of lignocellulose-derived furfuralacetone. This process is carried out in two steps:
Hydrogenation: Furfuralacetone is hydrogenated over commercial catalysts.
Deoxygenation: The hydrogenated product is then deoxygenated to form this compound.
In industrial settings, this process is optimized for high yield and efficiency, utilizing continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
2-Butyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can further simplify its structure.
Substitution: It can undergo substitution reactions where the butyl group or other parts of the molecule are replaced by different functional groups.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxygen or other oxidizing agents for oxidation, and various catalysts to facilitate these processes. Major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
2-Butyltetrahydrofuran can be compared with other similar compounds such as:
1-Octanol: Another biofuel candidate derived from furfuralacetone.
Dioctylether: Also derived from furfuralacetone and studied for its fuel properties.
What sets this compound apart is its unique structure, which provides specific combustion properties that make it a promising candidate for biofuel applications .
Properties
IUPAC Name |
2-butyloxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOMEIMCQWMHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862511 | |
Record name | 2-Butyloxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-29-1 | |
Record name | 2-Butyltetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyltetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyloxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butyltetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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